Quinidine Gluconate's Core Mechanism of Action on Sodium Channels: An In-depth Technical Guide
Quinidine Gluconate's Core Mechanism of Action on Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular interactions and electrophysiological consequences of quinidine (B1679956) gluconate's action on voltage-gated sodium channels. Quinidine, a Class Ia antiarrhythmic agent, primarily exerts its therapeutic effects by modulating the function of these critical ion channels, thereby altering cardiac myocyte excitability and conduction. This document details the state-dependent binding kinetics, structural basis of interaction, and the experimental methodologies used to elucidate this mechanism.
Electrophysiological Effects and State-Dependent Blockade
Quinidine's primary mechanism of action is the blockade of the fast inward sodium current (INa) in cardiac muscle and Purkinje fibers.[1][2] This action depresses the rapid phase 0 depolarization of the cardiac action potential, leading to a decreased rate of rise (Vmax) and a reduction in the amplitude of the action potential without affecting the resting potential.[3][4] Consequently, conduction velocity in the atria, ventricles, and His-Purkinje system is slowed.[1]
A crucial aspect of quinidine's interaction with sodium channels is its state-dependent and use-dependent nature.[2][5] This means that quinidine's binding affinity for the sodium channel is not constant but varies depending on the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation.
Quinidine exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting (closed) state.[2][6][7] This preferential binding to channels that are actively participating in the action potential leads to a more pronounced block at higher heart rates, a phenomenon known as use-dependent block .[2][5] The recovery from this block is slow, with time constants in the range of 3 to 8 seconds near the normal resting potential.[7]
This state-dependent interaction is pivotal to its antiarrhythmic effect. By binding more potently to channels during depolarization and repolarization, quinidine effectively suppresses ectopic pacemakers and interrupts re-entrant circuits that underlie many tachyarrhythmias.[3]
Quantitative Analysis of Quinidine-Sodium Channel Interaction
The interaction of quinidine with sodium channels has been quantified through various electrophysiological and biochemical studies. The following table summarizes key quantitative data, providing a comparative overview of quinidine's affinity and kinetics for different sodium channel states and isoforms.
| Parameter | Value | Channel/Preparation | Experimental Condition | Reference |
| IC50 (Peak INa) | 28.9 ± 2.2 µM | hNav1.5 in HEK293 cells | Vhold = -95 mV | [8][9] |
| IC50 (Late INa) | 12.0 ± 0.7 µM | Rabbit ventricular myocytes | [10] | |
| Kd (Nonactivated State) | 10 µM | Rat cardiac myocytes | [3H]BTXB binding assay | [1] |
| Kd (Activated State) | 433 µM | Rat cardiac myocytes | [3H]BTXB binding assay | [1] |
| Recovery from Block (τ) | 3 to 8 s | Guinea-pig papillary muscle | Near normal resting potential | [4][7] |
| Tonic Block | 6.7 ± 1.2 % | hNav1.5 in HEK293 cells | [8] |
Structural Basis of Interaction
Recent advancements in structural biology have provided a high-resolution view of the quinidine binding site within the human cardiac sodium channel, Nav1.5. Cryo-electron microscopy (cryo-EM) studies have revealed that quinidine binds within the central pore of the channel, just beneath the selectivity filter.[11][12]
The binding pocket is formed by residues from transmembrane segments S6 of domains I, III, and IV.[11][12] This strategic position allows quinidine to physically obstruct the ion permeation pathway.[11] Furthermore, the binding of quinidine induces a conformational change, specifically a rotation of a key tyrosine residue, which leads to a tightening of the intracellular gate, further contributing to the channel blockade.[11]
Experimental Protocols
The characterization of quinidine's effect on sodium channels relies heavily on patch-clamp electrophysiology. The following provides a detailed methodology for a typical whole-cell voltage-clamp experiment.
Cell Preparation and Recording
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Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel α-subunit (hNav1.5) and the β1-subunit are commonly used.[3]
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 130 NaCl, 4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[13]
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure: Glass micropipettes with a resistance of 2-4 MΩ are used to form a high-resistance seal (gigaohm) with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. Series resistance is compensated to minimize voltage errors.
Voltage-Clamp Protocols
To investigate the state- and use-dependent block by quinidine, specific voltage-clamp protocols are applied:
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Tonic Block Protocol: To assess the block of resting channels, a holding potential of -120 mV is maintained, from which brief depolarizing pulses (e.g., to -20 mV for 20 ms) are applied at a low frequency (e.g., 0.1 Hz).
-
Use-Dependent Block Protocol: To evaluate the block at higher frequencies, a train of depolarizing pulses (e.g., to -20 mV for 20 ms) is applied at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) from a holding potential of -100 mV.
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State-Dependent Block (Inactivated State) Protocol: To determine the affinity for the inactivated state, a series of depolarizing pre-pulses of varying durations are applied to inactivate the channels before a test pulse is used to measure the available current.
Data Analysis
The recorded sodium currents are analyzed to determine the peak current amplitude. The percentage of block is calculated by comparing the current in the presence of quinidine to the control current. Dose-response curves are generated by plotting the percentage of block against the quinidine concentration and fitting the data with the Hill equation to determine the IC50 value. Kinetic parameters, such as the time constants of block onset and recovery, are determined by fitting the current decay and recovery phases with exponential functions.
Visualizations
Signaling Pathway of Quinidine's Action
Caption: Signaling pathway illustrating quinidine's blockade of Nav1.5 and its downstream electrophysiological effects.
Experimental Workflow for Assessing Quinidine's Effect
Caption: A typical experimental workflow for characterizing the effects of quinidine on sodium channels.
Logical Relationship of State-Dependent Blockade
Caption: The state-dependent binding of quinidine to the voltage-gated sodium channel.
References
- 1. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PDB-6lqa: voltage-gated sodium channel Nav1.5 with quinidine - Yorodumi [pdbj.org]
- 7. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 11. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug Quinidine* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
